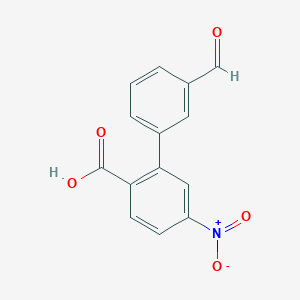

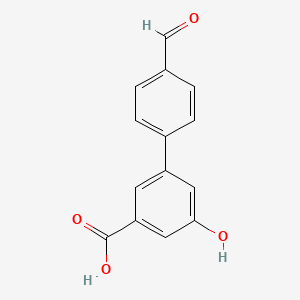

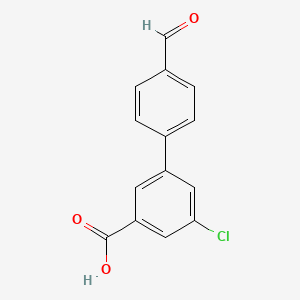

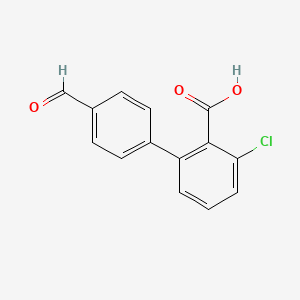

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% (2-FMB) is a compound of great interest to the scientific community due to its many potential applications. It is a white crystalline solid that is soluble in ethanol and methanol, and is used in a variety of scientific processes. 2-FMB has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. In

Mechanism of Action

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% acts as a catalyst in the oxidation of alcohols to aldehydes and ketones. It is believed that the catalytic action of 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% is due to the formation of a complex between the formyl group and the methoxy group of the molecule. This complex is thought to facilitate the oxidation process by providing a stable environment for the reaction to occur.

Biochemical and Physiological Effects

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the oxidation of glucose in the liver, which can lead to decreased production of glucose-6-phosphate and increased production of glycogen. Additionally, 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Finally, 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to induce apoptosis in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% is its high purity, which makes it ideal for use in a variety of chemical reactions. Additionally, 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% is relatively inexpensive and easy to obtain, which makes it a cost-effective choice for laboratory experiments. On the other hand, 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% is not suitable for use in reactions involving strong acids or bases, as it can decompose in these conditions. Furthermore, 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% is not soluble in water, which can limit its use in certain types of reactions.

Future Directions

The potential future directions for 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% are numerous. One potential direction is the development of new synthesis methods for 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% that are more efficient and cost-effective. Additionally, further research into the biochemical and physiological effects of 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% could lead to the development of new pharmaceuticals and other medical treatments. Finally, the development of new catalysts based on the structure of 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% could lead to the development of new and improved chemical reactions.

Synthesis Methods

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% can be synthesized in two different methods. The first method involves the reaction of 4-formylphenol and 5-methoxybenzoic acid in aqueous solution, followed by crystallization of the product. The second method involves the reaction of 4-formylphenol and 5-methoxybenzoic anhydride in dichloromethane, which is then followed by crystallization of the product. Both methods produce 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% with a purity of 95%.

Scientific Research Applications

2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones, as well as for the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anticonvulsants. Additionally, 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95% has been used for the synthesis of polymers and for the preparation of dyes and pigments.

properties

IUPAC Name |

2-(4-formylphenyl)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZWIZWUMOPIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688913 |

Source

|

| Record name | 4'-Formyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261902-74-2 |

Source

|

| Record name | 4'-Formyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.